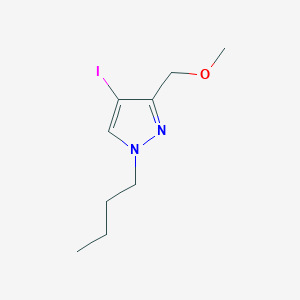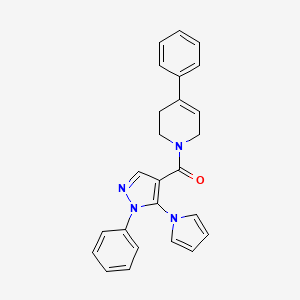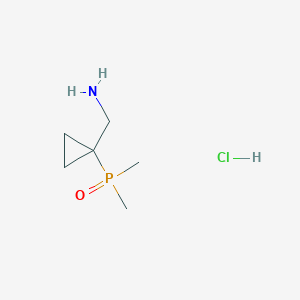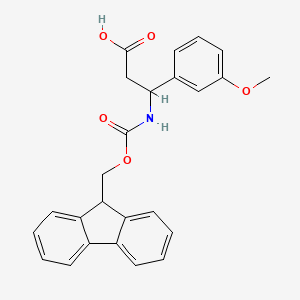
1-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a pyrazole derivative that has been synthesized using different methods and has been studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
1-Butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Furthermore, it has been shown to increase the acetylation of histones, which can lead to changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole in lab experiments is its potential to inhibit specific enzymes and signaling pathways, making it a useful tool for studying these processes. Additionally, it has been shown to have anti-cancer and anti-inflammatory activity, making it a potential therapeutic agent. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments and limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of 1-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to understand its mechanism of action and identify its molecular targets. Furthermore, it could be studied for its potential use as a fluorescent probe for imaging applications. Finally, the synthesis method could be optimized to produce higher yields and purity of the compound.
Métodos De Síntesis
1-Butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole has been synthesized using different methods, including the reaction of 1-butyl-3-(methoxymethyl)-1H-pyrazole with iodine and sodium azide. Another synthesis method involves the reaction of 1-butyl-3-(methoxymethyl)-1H-pyrazole with iodine and potassium carbonate. These methods have been optimized to produce high yields of the compound, and the purity has been confirmed using various analytical techniques.
Aplicaciones Científicas De Investigación
1-Butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole has been studied for its potential applications in various fields of research. It has been investigated for its anti-cancer activity, where it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its anti-inflammatory activity, where it has been shown to reduce inflammation in animal models. Furthermore, it has been investigated for its potential use as a fluorescent probe for imaging applications.
Propiedades
IUPAC Name |
1-butyl-4-iodo-3-(methoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IN2O/c1-3-4-5-12-6-8(10)9(11-12)7-13-2/h6H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWJNCMUXVMLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2718953.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2718954.png)
![2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2718957.png)





![ethyl 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2718965.png)
![Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2718966.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718967.png)

